1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a tert-butoxy group
Preparation Methods
The synthesis of 1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may utilize continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced, altering the compound’s properties and reactivity.
Radical Reactions: The compound can participate in radical chain reactions, often initiated by thermal or photochemical methods.
Common reagents used in these reactions include sodium tert-butoxide, strong acids, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Materials Science: The compound’s unique electronic properties make it useful in developing advanced materials, such as polymers and coatings.
Biological Studies: Its derivatives are studied for potential biological activities and applications in drug development.
Mechanism of Action
The mechanism by which 1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can undergo cleavage, releasing reactive intermediates that participate in further chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity by influencing electron distribution within the molecule .
Comparison with Similar Compounds
1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene can be compared with similar compounds such as:
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFUAHELRLOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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